molecular formula C15H13N3O3S B2641972 N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896338-89-9

N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2641972
CAS No.: 896338-89-9
M. Wt: 315.35
InChI Key: YIDZPDXTZADYGX-UHFFFAOYSA-N
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Description

This compound features a fused thiazolo[3,2-a]pyrimidine core with the following substituents:

  • 2-methyl group: Enhances steric bulk and may influence ring conformation.
  • 6-carboxamide moiety: Linked to a 2-methoxyphenyl group, providing electronic modulation (via methoxy) and hydrogen-bonding capacity (via carboxamide).

Synthetic routes for analogous compounds involve hydrazinolysis and heterocyclization reactions, as seen in –3 and 12 . Structural confirmation typically employs elemental analysis, IR (amide N–H stretches ~3300 cm⁻¹), NMR (distinct 13C signals for carbonyl carbons), and mass spectrometry (molecular ion peaks, e.g., m/z 492 in ) .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-8-18-14(20)10(7-16-15(18)22-9)13(19)17-11-5-3-4-6-12(11)21-2/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDZPDXTZADYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method is the three-component condensation of ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, depending on the substituents on the aldehyde component.

Industrial Production Methods

the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of thiazolopyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly on the aromatic ring, can yield a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve mild temperatures and solvents like ethanol or isopropyl alcohol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted thiazolopyrimidines .

Scientific Research Applications

N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (): Key difference: 4-Methoxyphenyl vs. 2-methoxyphenyl substituent. The 2,3-dihydro structure introduces partial saturation, reducing planarity and possibly affecting target binding .
  • N-(4-Methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (): Key difference: Phenethyl chain vs. phenyl group.

Functional Group Modifications

  • Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-...-6-carboxylate (–11):

    • Key difference : Carboxylate ester vs. carboxamide.
    • Impact : Esters are more electron-withdrawing and prone to hydrolysis, reducing metabolic stability compared to carboxamides. This substitution may diminish hydrogen-bonding capacity with biological targets .
  • Sulfonamide Derivatives (): Key difference: Sulfonamide (-SO₂NH₂) vs. carboxamide (-CONH₂). The benzylidene substituent introduces rigidity and conjugation, which could improve target affinity but reduce solubility .

Core Saturation and Conformational Effects

  • This modification may also affect pharmacokinetic properties .
  • Fused Heterocyclic Systems (): Example: Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives.

Structural and Pharmacological Implications

Electronic and Steric Effects

  • Ortho vs. Para Methoxy : The 2-methoxyphenyl group in the target compound may induce steric hindrance, limiting rotational freedom and stabilizing specific conformations. In contrast, para-substituted analogs () maximize electronic effects without steric interference .
  • Carboxamide vs. Ester : The carboxamide group in the target compound facilitates hydrogen bonding, critical for interactions with kinase ATP pockets (as seen in –16 for related kinase inhibitors) .

Biological Activity

N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine family. Its unique structure, characterized by a thiazole ring fused to a pyrimidine ring, along with various substituents, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

C14H14N4O3S\text{C}_{14}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

This compound features a methoxyphenyl group and a carboxamide functionality, enhancing its chemical diversity and potential biological activity .

Antitumor Activity

Recent studies indicate that thiazolopyrimidine derivatives exhibit significant antitumor properties . Specifically, this compound has shown promise in targeting various cancer cell lines. For instance:

  • Cytotoxicity : Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells .
  • Mechanism of Action : The compound's antitumor effects are thought to involve inhibition of specific kinases that play crucial roles in cancer cell proliferation and survival .

Antimicrobial Activity

The compound also displays antimicrobial properties , making it a candidate for further investigation in infectious disease treatment. Studies have reported:

  • Bacterial Inhibition : this compound has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent .

Other Biological Activities

In addition to antitumor and antimicrobial effects, this compound has been noted for other biological activities:

  • Anti-inflammatory Effects : Thiazolopyrimidine derivatives are known to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Antidiabetic Activity : Some studies suggest that these compounds may also possess antidiabetic effects through modulation of glucose metabolism pathways .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition

The compound interacts with various enzymes and proteins:

  • Kinase Inhibition : It inhibits certain kinases involved in signaling pathways that regulate cell growth and survival .

Gene Expression Modulation

This compound influences gene expression by modulating transcription factors that regulate cellular processes such as apoptosis and differentiation .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxicity of this compound against M-HeLa cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli.

Q & A

Basic: What synthetic methodologies are established for preparing thiazolo[3,2-a]pyrimidine derivatives like N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?

Methodological Answer:
The synthesis typically involves cyclocondensation of thiouracil precursors with α-halo carbonyl compounds. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid and a substituted benzaldehyde (e.g., 2,4,6-trimethoxybenzaldehyde) in a 1:1 mixture of glacial acetic acid and acetic anhydride yields thiazolo[3,2-a]pyrimidine derivatives . Key steps include:

  • Reaction Optimization : Prolonged reflux (8–10 hours) ensures complete cyclization.
  • Crystallization : Slow evaporation of ethyl acetate-ethanol (3:2) solutions produces single crystals suitable for X-ray diffraction .

Advanced: How does the substitution pattern on the benzylidene moiety influence the conformational stability of thiazolo[3,2-a]pyrimidine derivatives?

Methodological Answer:
X-ray crystallography reveals that substituents on the benzylidene ring (e.g., methoxy groups at positions 2, 4, and 6) induce steric and electronic effects, altering dihedral angles between the fused thiazole-pyrimidine core and aryl rings. For instance:

  • Dihedral Angle Analysis : In 2,4,6-trimethoxy-substituted derivatives, the fused thiazolopyrimidine ring forms an 80.94° dihedral angle with the benzene ring, creating a flattened boat conformation .
  • Substituent Effects : Electron-withdrawing groups (e.g., fluoro in fluorobenzylidene analogs) reduce planarity, increasing puckering (C5 deviation: ~0.224 Å from the mean plane) and potentially modulating intermolecular interactions .

Basic: What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Confirms bond lengths (e.g., C–C = 0.003–0.004 Å), angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds forming chains along the c-axis) .
  • HPLC Purity Analysis : ≥98% purity is achieved via recrystallization and validated using HPLC with standardized protocols (e.g., C18 columns, UV detection at 254 nm) .
  • Spectroscopy : IR confirms carbonyl stretches (~1700 cm⁻¹ for ester/amide groups), while ¹H/¹³C NMR resolves methoxy (-OCH₃) and aromatic proton environments .

Advanced: How do intermolecular interactions in the crystal lattice affect the compound’s physicochemical properties?

Methodological Answer:
Intermolecular forces (e.g., bifurcated C–H···O hydrogen bonds) govern packing motifs and solubility. For example:

  • Hydrogen-Bonding Networks : In ethyl 7-methyl-3-oxo-5-phenyl derivatives, C–H···O interactions link molecules into 1D chains, increasing thermal stability (mp: 427–428 K) .
  • Solvent Co-Crystallization : Co-crystals with N,N-dimethylformamide (DMF) exhibit altered lattice parameters (triclinic P1 symmetry) and improved solubility in polar aprotic solvents .

Basic: What are the key challenges in achieving high-yield synthesis of this compound?

Methodological Answer:

  • Side Reactions : Competing dimerization or oxidation requires strict control of reaction conditions (e.g., inert atmosphere, anhydrous solvents) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethyl acetate/ethanol) is critical to isolate the target compound from byproducts like unreacted aldehydes .

Advanced: How can computational modeling predict the bioactivity of thiazolo[3,2-a]pyrimidine derivatives?

Methodological Answer:

  • Docking Studies : Molecular docking into target proteins (e.g., kinases) assesses binding affinity. For example, the methoxyphenyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues .
  • QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent electronic parameters (Hammett σ) with observed IC₅₀ values in enzyme inhibition assays .

Basic: What safety considerations are essential during handling and storage?

Methodological Answer:

  • Toxicity Screening : Ames tests and cytotoxicity assays (e.g., MTT on HepG2 cells) ensure safe handling .
  • Storage : Desiccate at –20°C under nitrogen to prevent hydrolysis of the ester/carboxamide groups .

Advanced: How does the compound’s conformational flexibility impact its pharmacological profile?

Methodological Answer:

  • Dynamic NMR Studies : Variable-temperature ¹H NMR reveals restricted rotation of the 2-methoxyphenyl group, influencing receptor binding kinetics .
  • Pharmacophore Mapping : The flattened boat conformation optimizes interactions with ATP-binding sites in target enzymes, as seen in related thiazolo[3,2-a]pyrimidine kinase inhibitors .

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